![molecular formula C7H16ClN B1182354 [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride CAS No. 1199779-11-7](/img/structure/B1182354.png)

[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

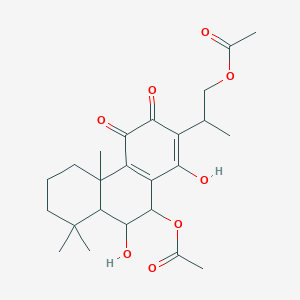

[(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer

Aminoethylcysteine ketimine decarboxylated dimer is a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and many common vegetables. Studies over the past decade have focused on its antioxidant properties and its reactivity against oxygen and nitrogen reactive species. It has been shown to interact with reactive oxygen and nitrogen species such as hydrogen peroxide, superoxide anion, hydroxyl radical, peroxynitrite, and its derivatives. Its antioxidant activity is comparable to Vitamin E and superior to other hydrophilic antioxidants like trolox and N-acetylcysteine (Macone et al., 2011).

Neuropharmacology of N,N-dimethyltryptamine

N,N-dimethyltryptamine (DMT) is an indole alkaloid found in plants and animals, known for producing brief and intense psychedelic effects. Research suggests that endogenous DMT may play important roles in the peripheral and central nervous system, potentially acting as a neurotransmitter. DMT has shown limited neurotoxicity and adverse effects except for intense cardiovascular effects at high doses intravenously. Given its role in nervous system signaling, DMT could be a useful experimental tool in exploring brain function and might offer clinical benefits for treating anxiety and psychosis (Carbonaro & Gatch, 2016).

Applications of 1-Methylcyclopropene

1-Methylcyclopropene (1-MCP) is a plant growth regulator known for preventing ethylene effects in a wide range of fruits, vegetables, and floriculture crops. Its application helps in understanding the role of ethylene in plants, significantly contributing to advances in agricultural and plant biology research. Effective concentrations of 1-MCP range from low to moderate, depending on the commodity, with various factors such as cultivar, developmental stage, and harvest time affecting its efficacy. This review highlights the technological uses of 1-MCP, including its effects on respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes in treated species (Blankenship & Dole, 2003).

Xylan Derivatives and Application Potential

Xylan, a component of plant cell walls, when chemically modified, leads to the creation of biopolymer ethers and esters with specific properties. The modification of xylan into various derivatives opens up new avenues in biopolymer research, offering potential applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents. This research underscores the importance of chemical modification in developing new materials with varied functional applications (Petzold-Welcke et al., 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGPLAWTEXKNHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CNC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-84-1 |

Source

|

| Record name | Cyclopropanemethanamine, N,2,2-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B1182281.png)